2-Chloro-N,N-diethylnicotinamide

Description

BenchChem offers high-quality 2-Chloro-N,N-diethylnicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-N,N-diethylnicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

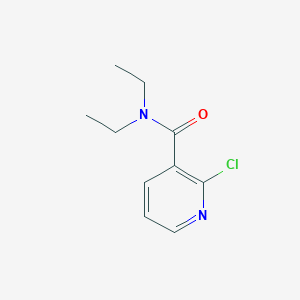

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N,N-diethylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O/c1-3-13(4-2)10(14)8-6-5-7-12-9(8)11/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKCGMIHMFNDNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403587 | |

| Record name | 2-CHLORO-N,N-DIETHYLNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38029-99-1 | |

| Record name | 2-CHLORO-N,N-DIETHYLNICOTINAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Chloro-N,N-diethylnicotinamide" chemical structure and IUPAC name

Optimized Synthesis, Structural Analysis, and Reactivity Profiling

Executive Summary

This technical guide provides a comprehensive analysis of 2-Chloro-N,N-diethylnicotinamide (CAS: 38029-99-1), a critical pyridine-based scaffold used in the synthesis of pharmaceutical intermediates and agrochemicals.[1] Unlike its parent compound Nikethamide, this chlorinated derivative serves as a high-value electrophile in Nucleophilic Aromatic Substitution (SNAr) reactions.[1]

This document details the structural causality behind its reactivity, validated synthesis protocols, and analytical characterization standards, designed to support researchers in optimizing lead generation campaigns.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

2-Chloro-N,N-diethylnicotinamide is defined by a pyridine core substituted at the 2-position with a chlorine atom and at the 3-position with a diethylcarboxamide moiety.[1] The proximity of the electron-withdrawing amide group to the chloro-substituent significantly enhances the electrophilicity at C2.[1]

Table 1: Core Chemical Data

| Property | Specification |

| IUPAC Name | 2-chloro-N,N-diethylpyridine-3-carboxamide |

| Common Name | 2-Chloro-N,N-diethylnicotinamide |

| CAS Number | 38029-99-1 |

| Molecular Formula | C₁₀H₁₃ClN₂O |

| Molecular Weight | 212.68 g/mol |

| Physical State | Solid (White to off-white crystalline powder) |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| SMILES | ClC1=NC=CC=C1C(N(CC)CC)=O |

Structural Analysis & Reactivity Logic

Electronic Activation (The "Why")

The utility of this compound stems from the cooperative electronic effects of the pyridine nitrogen and the C3-amide.[1]

-

Inductive Effect (-I): The electronegative nitrogen in the pyridine ring pulls electron density, making the ring electron-deficient.[1]

-

Mesomeric Effect (-M): The amide carbonyl at C3 withdraws electron density via conjugation, specifically activating the ortho (C2) and para (C4) positions.[1]

-

Result: The C2-Chlorine bond is significantly weakened, making the C2 carbon highly susceptible to nucleophilic attack (SNAr) by amines, thiols, or alkoxides.[1]

Visualization: Structural Reactivity Flow

The following diagram illustrates the electronic activation and subsequent synthetic pathways.

Figure 1: Structural logic dictating the electrophilic utility of the scaffold.[1]

Validated Synthesis Protocols

Two primary routes are recommended based on scale and available reagents. Method A is preferred for scale-up due to cost efficiency, while Method B is suitable for small-scale, high-throughput chemistry.[1]

Method A: Acid Chloride Activation (Standard Scale-Up)

Reaction Logic: Conversion of the carboxylic acid to an acid chloride generates a highly reactive intermediate that rapidly couples with diethylamine.[1]

Reagents:

-

2-Chloronicotinic acid (1.0 equiv)[1]

-

Thionyl Chloride (SOCl₂) (1.5 equiv) or Oxalyl Chloride ((COCl)₂)[1]

-

Diethylamine (1.2 equiv)[1]

-

Triethylamine (Et₃N) (2.0 equiv)[1]

-

Dichloromethane (DCM) (Solvent)[1]

Protocol:

-

Activation: Suspend 2-chloronicotinic acid in dry DCM under N₂ atmosphere. Add catalytic DMF (2-3 drops).[1]

-

Chlorination: Add oxalyl chloride dropwise at 0°C. Allow to warm to room temperature (RT) and stir for 2 hours until gas evolution ceases.

-

Concentration: Evaporate solvent and excess oxalyl chloride in vacuo to obtain the crude acid chloride (handle under inert gas).

-

Coupling: Redissolve residue in dry DCM. Cool to 0°C. Add Et₃N followed by dropwise addition of diethylamine.

-

Workup: Stir at RT for 4 hours. Quench with water.[1][2] Wash organic layer with 1N HCl (to remove unreacted amine) and saturated NaHCO₃.[1] Dry over MgSO₄ and concentrate.

Method B: Peptide Coupling (Discovery Scale)

Reaction Logic: Uses HATU or EDC to activate the acid in situ, avoiding moisture-sensitive acid chlorides.[1]

Protocol:

-

Dissolve 2-chloronicotinic acid (1.0 equiv) in DMF.

-

Add HATU (1.1 equiv) and DIPEA (2.5 equiv).[1] Stir for 10 min.

-

Add diethylamine (1.2 equiv).[1] Stir at RT for 12 hours.[1]

-

Dilute with EtOAc, wash with LiCl solution (to remove DMF), then brine.

Experimental Workflow Diagram

Figure 2: Step-by-step synthetic workflow for Method A.

Analytical Characterization & Troubleshooting

Accurate identification of 2-Chloro-N,N-diethylnicotinamide requires awareness of rotameric effects common in tertiary amides.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃, 400 MHz Key Feature: Due to restricted rotation around the C(O)-N bond, the ethyl groups often appear as two distinct sets of signals (magnetic non-equivalence) at room temperature.[1]

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Notes |

| 8.45 | dd | 1H | Pyridine C6-H | Deshielded by N |

| 7.65 | dd | 1H | Pyridine C4-H | Ortho to amide |

| 7.30 | dd | 1H | Pyridine C5-H | |

| 3.60 & 3.20 | q (broad) | 4H | N-CH ₂-CH₃ | Rotamers: May appear as two broad quartets |

| 1.25 & 1.10 | t | 6H | N-CH₂-CH ₃ | Rotamers: May appear as two triplets |

Troubleshooting Tip: If the ethyl signals are broad or complex, run the NMR at elevated temperature (e.g., 50°C) to coalesce the rotamers into sharp signals.

Mass Spectrometry (MS)

-

Ionization: ESI+

-

Expected Mass: [M+H]⁺ = 213.08[1]

-

Isotope Pattern: Distinct Chlorine pattern.[1][3] Peaks at 213 (100%) and 215 (32%) confirming the presence of one chlorine atom.[1]

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.[1] Harmful if swallowed.[1]

-

Storage: Store in a cool, dry place. Keep container tightly closed. Hydroscopic nature is possible due to the amide; store under desiccant if high purity is required for long periods.[1]

-

Reactivity: Incompatible with strong oxidizing agents and strong bases (unless intended for reaction).[1]

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 329830286, 2-Chloro-N,N-diethylnicotinamide. Retrieved from [Link][1]

Sources

"2-Chloro-N,N-diethylnicotinamide" CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide serves as a comprehensive technical resource on 2-Chloro-N,N-diethylnicotinamide, a compound of interest in contemporary chemical and pharmaceutical research. As a substituted nicotinamide derivative, its unique structural features present opportunities for exploration in various scientific domains. This document provides an in-depth analysis of its chemical identity, synthesis, potential applications, analytical methodologies, and essential safety protocols, designed to empower researchers in their scientific endeavors.

Chemical Identity and Properties

Chemical Name: 2-Chloro-N,N-diethylnicotinamide CAS Number: 38029-99-1 Molecular Formula: C₁₀H₁₃ClN₂O

Structural Representation:

Caption: Chemical structure of 2-Chloro-N,N-diethylnicotinamide.

| Property | Value | Source |

| Molecular Weight | 212.68 g/mol | [1] |

| Appearance | Likely an oil or low-melting solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents | Inferred from structure |

Synthesis of 2-Chloro-N,N-diethylnicotinamide

The synthesis of 2-Chloro-N,N-diethylnicotinamide is logically approached through the reaction of a suitable acyl chloride with diethylamine. This standard amidation reaction is a cornerstone of organic synthesis. The key intermediate for this process is 2-chloronicotinoyl chloride.

Part 1: Synthesis of 2-Chloronicotinoyl Chloride

Two primary routes for the synthesis of 2-chloronicotinoyl chloride have been reported:

Method A: From 2-Chloronicotinic Acid

This method involves the direct conversion of 2-chloronicotinic acid to the corresponding acyl chloride using a chlorinating agent such as thionyl chloride.[1]

Experimental Protocol:

-

To a reaction vessel containing 2-chloronicotinic acid (1 equivalent), add 1,2-dichloroethane as a solvent.

-

Add thionyl chloride (approximately 1.5-2 equivalents) to the mixture.

-

Reflux the reaction mixture for 1-2 hours, monitoring the reaction progress by TLC or GC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride, yielding 2-chloronicotinoyl chloride as an oil that may solidify upon standing.[1]

Method B: From 2-Chloro-3-(trichloromethyl)pyridine

An alternative synthesis route utilizes 2-chloro-3-(trichloromethyl)pyridine as the starting material. This method avoids the use of highly reactive chlorinating agents like thionyl chloride.[2]

Experimental Protocol:

-

In a suitable solvent such as toluene, dissolve 2-chloro-3-(trichloromethyl)pyridine (1 equivalent).

-

Add a catalyst, for example, a Lewis acid like AlCl₃ or FeCl₃ (0.5–10% by weight).[2]

-

Introduce a carboxylic acid or anhydride, such as acetic acid or acetic anhydride (0.5–2.0 equivalents).[2]

-

Heat the reaction mixture to 80–120 °C for 5–12 hours.[2]

-

After the reaction is complete, the product, 2-chloronicotinoyl chloride, can be isolated through standard workup and purification procedures.

Caption: Synthetic pathways to 2-Chloro-N,N-diethylnicotinamide.

Part 2: Synthesis of 2-Chloro-N,N-diethylnicotinamide

The final step in the synthesis is the amidation of 2-chloronicotinoyl chloride with diethylamine. This reaction is typically exothermic and proceeds readily.

Experimental Protocol:

-

Dissolve 2-chloronicotinoyl chloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of diethylamine (at least 2 equivalents to neutralize the HCl byproduct, or 1 equivalent if a non-nucleophilic base like triethylamine is used as an acid scavenger) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or distillation to yield pure 2-Chloro-N,N-diethylnicotinamide.

Potential Applications in Research and Drug Development

While direct biological studies on 2-Chloro-N,N-diethylnicotinamide are not widely published, the structural motif of a chlorinated N,N-dialkyl-substituted aromatic amide is present in molecules with interesting pharmacological activities. A notable example is the related compound, 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH).

A recent study highlighted that CDEAH acts as a monofunctional alkylating agent that preferentially alkylates guanine nucleobases in DNA. This action leads to the formation of DNA adducts that require PARP1-dependent base excision repair. Consequently, CDEAH was found to selectively kill cancer cells deficient in PARP1, suggesting a synthetic lethal interaction. This finding opens up the possibility that 2-Chloro-N,N-diethylnicotinamide, possessing a similar reactive chloro-aromatic system, could be investigated for analogous activities in oncology research, particularly in the context of PARP inhibitor sensitization.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be a suitable starting point for the analysis of 2-Chloro-N,N-diethylnicotinamide.

Suggested Starting Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid for improved peak shape.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 260-280 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

This method can be optimized by adjusting the gradient profile, mobile phase composition, and pH to achieve optimal separation from impurities and starting materials. For more sensitive and selective detection, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.

Gas Chromatography-Mass Spectrometry (GC-MS)

Given the likely volatility of 2-Chloro-N,N-diethylnicotinamide, GC-MS is another powerful analytical tool.

Suggested Starting Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Inlet Temperature: 250 °C.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 280 °C) to ensure elution of the analyte and any impurities.

-

Mass Spectrometer: Electron ionization (EI) source with a full scan or selected ion monitoring (SIM) mode for detection and quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of 2-Chloro-N,N-diethylnicotinamide. While specific spectral data for this compound is not published, predictions can be made based on related structures such as N,N-diethylnicotinamide and 2-chloro-N,N-diethylacetamide.

Expected ¹H NMR Features:

-

Aromatic protons of the pyridine ring.

-

Two distinct signals for the methylene protons of the diethyl groups, likely appearing as quartets.

-

Two distinct signals for the methyl protons of the diethyl groups, likely appearing as triplets.

Expected ¹³C NMR Features:

-

Signals corresponding to the carbons of the pyridine ring.

-

A signal for the carbonyl carbon.

-

Signals for the methylene and methyl carbons of the diethyl groups.

Safety and Handling

As a chlorinated organic compound and a substituted amide, 2-Chloro-N,N-diethylnicotinamide should be handled with appropriate care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not widely available, safety precautions can be inferred from related compounds.

General Precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with volatile liquids or fine powders.

-

Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

-

Ingestion and Inhalation: Avoid ingestion and inhalation of the compound. Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Hazard Statements for Related Compounds (e.g., N,N-Diethylnicotinamide):

-

Toxic if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

It is imperative to conduct a thorough risk assessment before handling this compound and to consult any available supplier-specific safety information.

References

- CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents.

-

Synthesis of 2-chloronicotinyl chloride - PrepChem.com. Available at: [Link]

Sources

Technical Whitepaper: Modular Synthesis of 2-Chloro-N,N-diethylnicotinamide

[1]

Executive Summary

The synthesis of 2-Chloro-N,N-diethylnicotinamide presents a classic challenge in pyridine chemistry: the regioselective functionalization of the electron-deficient pyridine ring.[1] While direct electrophilic aromatic substitution on pyridine is kinetically unfavorable, this guide details the N-oxide activation pathway , a robust, field-proven route utilized in pharmaceutical development to install the chlorine atom at the C2 position with high precision.

This whitepaper rejects the "one-pot" approach often found in lower-tier literature in favor of a modular three-phase protocol . By isolating the 2-chloronicotinic acid intermediate, researchers can effectively separate the unwanted C6-isomer, ensuring the final amide coupling meets the stringent purity requirements (>98%) of drug discovery and development.

Strategic Pathway Analysis

The synthesis is divided into three critical phases. The logic governing this structure is impurity control .[1]

-

Phase I (Activation): Conversion of Nicotinic Acid to Nicotinic Acid N-Oxide.[1]

-

Rationale: Pyridine nitrogen oxidation increases the susceptibility of the alpha-positions (C2/C6) to nucleophilic attack.[1]

-

-

Phase II (Regioselective Chlorination): The Reissert-Henze rearrangement using Phosphorus Oxychloride (

).[1]-

Rationale: This step installs the chlorine.[1] Crucially, we hydrolyze the intermediate acid chloride to the free acid to allow for fractional precipitation , removing the 6-chloro impurity.

-

-

Phase III (Amidation): Acid chloride regeneration and coupling with diethylamine.[1]

-

Rationale: Standard Schotten-Baumann conditions provide high yield and clean conversion.[1]

-

Pathway Visualization[1]

Figure 1: The modular synthesis pathway emphasizing the critical purification step at the acid stage.

Phase I: N-Oxidation of Nicotinic Acid[1]

The oxidation of the pyridine nitrogen is the enabling step. We utilize a Hydrogen Peroxide/Acetic Acid system.[1]

Protocol

-

Reagents: Nicotinic acid (1.0 eq), 30% Hydrogen Peroxide (

, 1.5 eq), Glacial Acetic Acid (Solvent). -

Setup: Round-bottom flask equipped with a reflux condenser and temperature probe.

-

Procedure:

-

Dissolve Nicotinic acid in glacial acetic acid (approx. 5 mL per gram).

-

Add

dropwise at room temperature.[1] -

Heat slowly to 80°C . Caution: Reaction is exothermic.

-

Maintain temperature for 3–4 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9).

-

Workup: Concentrate under reduced pressure to remove acetic acid. Add water and concentrate again to remove trace acid.[1] Recrystallize the solid residue from water/ethanol.[1]

-

Critical Control Point (CCP): Ensure complete removal of peroxides before proceeding to chlorination. Residual peroxides can react violently with

Phase II: Regioselective Chlorination (The Core)

This is the most technically demanding step.[1] The reaction follows a mechanism similar to the Reissert-Henze reaction , where the N-oxide oxygen attacks the electrophilic phosphorus, creating an activated intermediate that is susceptible to nucleophilic attack by chloride ions.

Mechanistic Insight

The reaction produces two isomers:

-

6-Chloronicotinic acid (Minor): Impurity (typically 5–10%).[1]

Protocol

-

Reagents: Nicotinic Acid N-Oxide (1.0 eq), Phosphorus Oxychloride (

, 5.0 eq - acts as solvent/reagent), Triethylamine ( -

Safety:

releases -

Procedure:

-

Hydrolysis & Purification (The "Purification Firewall"):

-

Pour the oily residue (crude acid chlorides) into crushed ice/water.[1]

-

Adjust pH to ~10 with NaOH to solubilize everything as sodium salts.[1]

-

Fractional Acidification: Slowly lower pH with HCl.[1]

-

Observation: The 6-chloro isomer typically precipitates at a slightly different pH than the 2-chloro isomer due to pKa differences (approx pH 3.5 vs 2.5).[1]

-

Standard Practice: Acidify to pH 2.0, collect all solids, and recrystallize from water . 2-Chloronicotinic acid is less soluble in cold water than the 6-chloro isomer, allowing for effective purification.

-

-

Mechanistic Visualization[1][7]

Figure 2: Simplified mechanism of the chlorination-deoxygenation sequence.

Phase III: Amidation

With pure 2-chloronicotinic acid in hand, the final coupling is straightforward.[1]

Protocol

-

Activation:

-

Reflux pure 2-chloronicotinic acid in Thionyl Chloride (

, 3.0 eq) for 1 hour. -

Evaporate excess

to dryness (azeotrope with toluene if necessary) to obtain 2-chloronicotinoyl chloride .[1]

-

-

Coupling:

-

Dissolve the acid chloride in anhydrous Dichloromethane (DCM).[1]

-

Cool to 0°C .

-

Add Diethylamine (

, 1.1 eq) and a scavenger base (Triethylamine or Diisopropylethylamine, 1.2 eq). -

Stir at room temperature for 2 hours.

-

-

Workup:

-

Wash organic layer with saturated

(removes unreacted acid), then 1M HCl (removes unreacted amine), then Brine. -

Dry over

and concentrate. -

Result: 2-Chloro-N,N-diethylnicotinamide (typically a pale yellow oil or low-melting solid).[1]

-

Data Summary & Quality Control

| Parameter | Specification | Method of Verification |

| Appearance | Pale yellow oil / Off-white solid | Visual Inspection |

| Purity | > 98.0% | HPLC (C18, Acetonitrile/Water) |

| Identity (NMR) | C2-H absent; C4, C5, C6 signals present | 1H-NMR (CDCl3) |

| Key Impurity | 6-Chloro isomer (< 0.5%) | HPLC / GC-MS |

| Water Content | < 0.1% | Karl Fischer |

Self-Validating Check:

In the 1H-NMR of the final product, the pyridine ring protons should show a characteristic pattern. If the 6-chloro isomer is present, the splitting pattern of the remaining protons will differ significantly (coupling constants

References

-

Preparation of 2-chloronicotinic acid. ChemicalBook. (Industrial synthesis route validation). Link

-

Regioselective chlorination of pyridine N-oxides. ResearchGate. (Mechanistic insight into POCl3 activation). Link

-

Process for the production of pure white 2-chloronicotinic acid. Google Patents (US4144238A). (Detailed hydrolysis and purification protocols). Link

-

Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. (Application of the acid intermediate). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. US4144238A - Process for the production of pure white 2-chloronicotinic acid - Google Patents [patents.google.com]

- 3. caod.oriprobe.com [caod.oriprobe.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic method of 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

Technical Whitepaper: Solubility Profile and Solvent Interaction Mechanisms of 2-Chloro-N,N-diethylnicotinamide

This guide details the solubility profile, solvent interaction mechanisms, and experimental protocols for 2-Chloro-N,N-diethylnicotinamide (CAS: 38029-99-1). It is designed for researchers optimizing synthesis, purification, or formulation processes.

Executive Summary

2-Chloro-N,N-diethylnicotinamide is a critical halogenated pyridine intermediate used in the synthesis of complex pharmaceutical scaffolds, including camptothecin derivatives like Diflomotecan. Unlike its parent compound Nikethamide (which is water-miscible), the introduction of the chlorine atom at the C2 position drastically alters its physicochemical landscape, reducing aqueous solubility and enhancing lipophilicity.

This guide provides a definitive solubility framework, moving beyond simple "soluble/insoluble" binaries to explore the thermodynamic drivers of solvation. It identifies Dichloromethane (DCM) and Acetonitrile (MeCN) as primary process solvents, while establishing Diisopropylether (DIPE) / Heptane systems as the gold standard for recrystallization.

Physicochemical Identity

| Property | Value / Descriptor |

| CAS Number | 38029-99-1 |

| Molecular Formula | C₁₀H₁₃ClN₂O |

| Molecular Weight | 212.68 g/mol |

| Physical State | Solid (Low-melting crystalline solid) |

| LogP (Predicted) | ~1.5 (Moderate Lipophilicity) |

| pKa (Pyridine N) | < 1.0 (Significantly reduced basicity due to 2-Cl electron withdrawal) |

Solubility Profile & Solvent Selection Strategy

The solubility of 2-Chloro-N,N-diethylnicotinamide is governed by the competition between the polar diethylamide moiety and the lipophilic, electron-withdrawing chloropyridine core.

Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High | Primary choice for extraction. The solvent's polarizability matches the aromatic core; lack of H-bond donation prevents interference with the amide. |

| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | High | Excellent for synthesis (e.g., SNAr reactions). Solvates the dipole created by the amide without nucleophilic competition. |

| Polar Protic | Methanol, Ethanol | High | Soluble due to H-bonding with the amide oxygen and pyridine nitrogen. Useful for HPLC analysis but less ideal for anhydrous reactions. |

| Ethers | THF, Diisopropylether (DIPE) | Moderate | Temperature Dependent. DIPE is the solvent of choice for crystallization (soluble hot, insoluble cold). |

| Aliphatic Hydrocarbons | Heptane, Hexane | Low / Insoluble | Acts as an anti-solvent . The compound's polarity is too high for stable solvation in non-polar alkane chains. |

| Aqueous Media | Water, Brine | Low | Unlike Nikethamide, the 2-Cl group disrupts the hydration sphere. Partitions strongly into organic phases during workup. |

Thermodynamic Solvation Mechanism

The dissolution process is driven by dipole-dipole interactions .

-

Solute-Solute: The crystal lattice is held together by weak

- -

Solute-Solvent:

-

In DCM: The solvent disrupts

-stacking effectively. -

In Water: The hydrophobic effect of the 2-chloro and diethyl groups dominates. The pyridine nitrogen is electronically deactivated by the chlorine (inductive effect), reducing its ability to accept H-bonds from water, leading to poor aqueous solubility.

-

Experimental Protocols

Protocol: Gravimetric Solubility Determination (Shake-Flask Method)

Use this self-validating protocol to generate precise solubility data (mg/mL) for your specific solvent system.

Materials:

-

Target Solvent (HPLC Grade)

-

0.45 µm PTFE Syringe Filter

-

Temperature-controlled shaker

Workflow:

-

Saturation: Add excess solid (approx. 100 mg) to 1 mL of solvent in a sealed vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Validation Check: Ensure solid remains visible at all times. If dissolved completely, add more solid.

-

-

Filtration: Stop agitation and allow settling for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

-

Quantification:

-

Method A (Gravimetric): Evaporate a known volume of filtrate to dryness and weigh the residue.

-

Method B (HPLC - Preferred): Dilute filtrate with Methanol and analyze via HPLC-UV (254 nm).

-

Protocol: Purification via Recrystallization

Based on industrial synthesis workflows (e.g., Diflomotecan intermediates).

-

Dissolution: Dissolve crude 2-Chloro-N,N-diethylnicotinamide in Diisopropylether (DIPE) containing trace Isopropanol (IPA) at reflux temperature.

-

Ratio: Approx. 8-10 volumes of DIPE per gram of solute.

-

-

Hot Filtration: Filter the hot solution to remove insoluble mechanical impurities.

-

Anti-Solvent Addition: Slowly add Heptane (approx. 1:1 ratio with DIPE) while maintaining temperature.

-

Crystallization: Allow the solution to cool slowly to Room Temperature, then chill to 5°C.

-

Isolation: Filter the resulting white crystals and wash with cold Heptane.

Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the intended application (Synthesis vs. Purification).

Figure 1: Decision tree for solvent selection based on process requirements, highlighting the shift from high-solvency chlorinated solvents for extraction to binary ether/alkane systems for purification.

Safety & Handling (E-E-A-T)

-

Inhalation Hazard: As a halogenated pyridine, this compound may act as a respiratory irritant. All solubility experiments involving heating (especially with DCM or MeCN) must be performed in a fume hood .

-

Skin Absorption: The diethylamide moiety can enhance skin permeability. Use Nitrile gloves (min 0.11 mm thickness) for handling.

-

Waste Disposal: Solutions in DCM must be segregated into Halogenated Waste streams. Solutions in MeCN/MeOH go to Non-Halogenated Organic Waste.

References

-

Henkel, B., et al. (2007). "Practical Racemic and Asymmetric Formal Total Syntheses of the Homocamptothecin Derivative and Anticancer Agent Diflomotecan." Heterocycles, 72, 263.[5] (Describes synthesis in MeCN and crystallization from DIPE/Heptane).

-

PubChem. (n.d.).[6] "Compound Summary: 2-Chloro-N-ethylnicotinamide (Analogous Structure Data)." National Library of Medicine.

-

Sigma-Aldrich. (n.d.). "Product Specification: 2-Chloro-N,N-diethylnicotinamide (VBP00046)."

-

Chemsrc. (2025). "2-Chloro-N,N-diethylnicotinamide Physicochemical Properties."

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. EP0298752A2 - Mercapto-substituted pyridine compounds and process for preparing the same - Google Patents [patents.google.com]

- 3. JP2526067B2 - Substituted pyridine compound and method for producing the same - Google Patents [patents.google.com]

- 4. 2-Chloro-N-propylacetamide AldrichCPR 13916-39-7 [sigmaaldrich.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 2-chloro-N-ethylnicotinamide | C8H9ClN2O | CID 9182570 - PubChem [pubchem.ncbi.nlm.nih.gov]

"2-Chloro-N,N-diethylnicotinamide" physical and chemical characteristics

[1]

Chemical Identity & Significance

2-Chloro-N,N-diethylnicotinamide is a functionalized pyridine derivative characterized by an electron-deficient ring system. Structurally related to the stimulant Nikethamide (Coramine), the introduction of a chlorine atom at the C2 position drastically alters its reactivity, converting it from a pharmacological end-point into a versatile electrophilic scaffold.

It serves as a pivotal intermediate in the synthesis of Diflomotecan , a homocamptothecin derivative and potent Topoisomerase I inhibitor. Its value lies in the "ortho-effect": the C2-chlorine is activated for Nucleophilic Aromatic Substitution (

Nomenclature & Identifiers

| Identifier | Value |

| IUPAC Name | 2-Chloro-N,N-diethylpyridine-3-carboxamide |

| CAS Registry Number | 38029-99-1 |

| Molecular Formula | |

| Molecular Weight | 212.68 g/mol |

| SMILES | CCN(CC)C(=O)C1=C(Cl)N=CC=C1 |

| InChI Key | DEWSDUANQYRLFT-UHFFFAOYSA-N |

Physicochemical Profile

The physical characteristics of 2-Chloro-N,N-diethylnicotinamide are dominated by the electron-withdrawing nature of the chloro- and amide- substituents, which increase density relative to the parent nicotinamide.

Table 1: Physical Properties

| Property | Value | Note |

| Physical State | Viscous Liquid or Low-Melting Solid | Often isolated as an oil; crystallizes upon high purification. |

| Density | 1.162 g/cm³ | Predicted value; significantly denser than water. |

| Boiling Point | 353.9 ± 27.0 °C | At 760 mmHg (Predicted).[1][2] |

| Flash Point | 167.8 ± 23.7 °C | Combustible.[2] |

| LogP | 1.17 | Moderate lipophilicity; soluble in DCM, EtOAc, DMSO. |

| Refractive Index | 1.534 | Predicted.[3][2] |

Spectral Characteristics (Expected)

-

H NMR (CDCl

-

MS (ESI): Molecular ion peak

at m/z 213/215 (3:1 ratio due to

Synthesis & Manufacturing Protocol

The industrial and laboratory synthesis of 2-Chloro-N,N-diethylnicotinamide typically proceeds via the activation of 2-chloronicotinic acid. The following protocol is adapted from high-yield methodologies used in the synthesis of camptothecin analogues.

Reaction Pathway

The synthesis involves the conversion of 2-chloronicotinic acid to its acid chloride using thionyl chloride (

Figure 1: Synthetic pathway converting 2-chloronicotinic acid to the target amide via an acid chloride intermediate.[4]

Detailed Laboratory Protocol

Safety Note: Thionyl chloride is corrosive and releases HCl/SO2 gas. Perform all operations in a fume hood.

-

Activation (Acid Chloride Formation):

-

Charge a reaction vessel with 2-chloronicotinic acid (1.0 equiv) and anhydrous acetonitrile or toluene .

-

Add Thionyl chloride (1.3 equiv) dropwise.

-

Add a catalytic amount of DMF (0.08 equiv) to initiate the reaction.[5]

-

Heat to reflux (approx. 80°C) for 2–4 hours until gas evolution ceases and the solution becomes clear.

-

In-process check: Aliquot quenched with methanol should show methyl ester by TLC/LCMS.

-

Concentrate under reduced pressure to remove excess

.

-

-

Amidation:

-

Dissolve the crude acid chloride residue in dry DCM (dichloromethane).

-

Cool the solution to 0°C.

-

Slowly add a mixture of Diethylamine (1.1 equiv) and Triethylamine (1.2 equiv) in DCM. Note: The reaction is exothermic.

-

Allow to warm to room temperature and stir for 2 hours.

-

-

Workup & Purification:

-

Quench with water. Wash the organic layer with saturated

and brine. -

Dry over

and concentrate. -

Purification: Flash column chromatography (Hexanes/Ethyl Acetate) or high-vacuum distillation if the product is an oil.

-

Chemical Reactivity & Applications

This compound is not merely a final product but a "chemical handle." The interplay between the chlorine atom and the amide group enables two distinct modes of reactivity used in complex drug synthesis.

A. Nucleophilic Aromatic Substitution ( )

The chlorine at C2 is highly susceptible to displacement by nucleophiles due to the electron-withdrawing nitrogen in the pyridine ring (ortho-position) and the inductive effect of the amide at C3.

-

Reagents: Sodium methoxide (

), primary amines, or thiols. -

Application: Synthesis of 2-alkoxy- or 2-amino-nicotinamides.

B. Directed Ortho-Metalation (DoM)

The

-

Mechanism: The lithium species complexes with the amide oxygen, deprotonating the C4 hydrogen.

-

Application: This allows the introduction of electrophiles (aldehydes, iodides) at C4, a key step in building the fused ring systems of Diflomotecan .

Figure 2: Divergent reactivity profile showing C2-displacement and C4-lithiation pathways.

Safety & Handling

Hazard Classification (GHS):

-

Skin Irritation: Category 2 (H315)

-

Eye Irritation: Category 2A (H319)

-

STOT-SE: Category 3 (Respiratory Irritation, H335)

Handling Protocols:

-

PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation.

-

Spill Response: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

-

Yamanaka, H., Araki, T., & Sakamoto, T. (1988).[6] Chemical and Pharmaceutical Bulletin, 36, 2244-2247.[3][6] (Synthesis and structural characterization).

-

Henegar, K. E., et al. (2007). Practical Racemic and Asymmetric Formal Total Syntheses of the Homocamptothecin Derivative and Anticancer Agent Diflomotecan. Heterocycles , 72, 262.[5]

-

PubChem Compound Summary. (2025). 2-Chloro-N,N-diethylnicotinamide (CAS 38029-99-1).[3][1][6] National Center for Biotechnology Information.

-

ChemSrc. (2025).[7] 2-Chloro-N,N-diethylnicotinamide Physicochemical Properties.

Sources

- 1. 2-Chloro-3-N,N-diethyl-pyridinecarboxamide Price from Supplier Brand Dayang Chem (Hangzhou) Co., Ltd. on Chemsrc.com [chemsrc.com]

- 2. echemi.com [echemi.com]

- 3. 6-Chloro-N,N-diethylnicotinamide | CAS#:54864-96-9 | Chemsrc [chemsrc.com]

- 4. CN101671298B - Synthesis method of 2-chloronicotinoyl chloride - Google Patents [patents.google.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. 6-Chloro-N,N-diethylnicotinamide | CAS#:54864-96-9 | Chemsrc [chemsrc.com]

- 7. 2-Chloronicotinyl chloride | CAS#:49609-84-9 | Chemsrc [chemsrc.com]

discovery and history of "2-Chloro-N,N-diethylnicotinamide"

The following technical guide details the chemistry, synthesis, and strategic utility of 2-Chloro-N,N-diethylnicotinamide , a critical intermediate in the modification of the pyridine scaffold for pharmaceutical and agrochemical development.

A Strategic Scaffold for Pyridine Functionalization

Executive Summary & Chemical Identity

2-Chloro-N,N-diethylnicotinamide (CAS: 38029-99-1) is a functionalized pyridine derivative serving as a "pivot point" in organic synthesis.[1][2] Structurally related to the analeptic drug Nikethamide (N,N-diethylnicotinamide), the introduction of a chlorine atom at the C2 position drastically alters its reactivity profile.

Unlike its parent compound, which is metabolically stable and pharmacologically active as a respiratory stimulant, the 2-chloro analog is primarily utilized as a reactive electrophile . It enables Nucleophilic Aromatic Substitution (SNAr) and Directed ortho-Metalation (DoM) , facilitating access to complex fused-ring systems (e.g., camptothecin analogs) and sulfonylurea herbicides.

| Property | Data |

| IUPAC Name | 2-Chloro-N,N-diethylpyridine-3-carboxamide |

| Molecular Formula | C₁₀H₁₃ClN₂O |

| Molecular Weight | 212.68 g/mol |

| CAS Registry | 38029-99-1 |

| Physical State | Solid / Crystalline Powder |

| Key Reactivity | C2-Chlorine displacement (SNAr), C4-Lithiation |

Discovery & Historical Context

The history of 2-Chloro-N,N-diethylnicotinamide is not defined by a single therapeutic "discovery" but by the evolution of pyridine functionalization strategies in the mid-to-late 20th century.

-

The Analeptic Era (1920s-1940s): Following the success of Nikethamide (Coramine), researchers synthesized vast libraries of pyridinecarboxamides to explore Structure-Activity Relationships (SAR). The 2-chloro derivative likely emerged during this period as a candidate to test steric and electronic effects on receptor binding, though it lacked the favorable safety/efficacy profile of Nikethamide.

-

The Agrochemical Boom (1980s-1990s): The molecule found industrial significance as a precursor for pyridine sulfonamide herbicides . Patents from this era (e.g., EP0532058) detail its conversion to mercapto-nicotinamides, key intermediates for sulfonylurea synthesis used in corn crop protection.

-

Modern Medicinal Chemistry (2000s-Present): The compound gained renewed prominence as a scaffold for Homocamptothecin derivatives. A landmark 2006 study utilized it to synthesize Diflomotecan , an anticancer agent, showcasing the molecule's ability to direct regioselective lithiation.

Synthesis Protocols

The synthesis of 2-Chloro-N,N-diethylnicotinamide is a robust, two-step process starting from commercially available 2-chloronicotinic acid.

Protocol A: Acid Chloride Activation (Standard Laboratory Scale)

Rationale: Thionyl chloride converts the carboxylic acid to a highly reactive acid chloride, which is then trapped by diethylamine.

Reagents:

-

2-Chloronicotinic acid (1.0 eq)

-

Thionyl Chloride (SOCl₂, 1.3 eq)

-

Diethylamine (Et₂NH, excess or with base)

-

Solvent: Toluene or Dichloromethane (DCM)

Step-by-Step Methodology:

-

Activation: Suspend 2-chloronicotinic acid in dry toluene. Add thionyl chloride dropwise. Heat to reflux (approx. 80-110°C) for 2-3 hours until gas evolution (HCl, SO₂) ceases.

-

Evaporation: Remove excess thionyl chloride and solvent under reduced pressure to yield crude 2-chloronicotinoyl chloride .

-

Amidation: Dissolve the crude acid chloride in dry DCM. Cool to 0°C.

-

Addition: Slowly add diethylamine (2.2 eq) or a mixture of diethylamine (1.1 eq) and Triethylamine (1.1 eq) to scavenge HCl.

-

Workup: Stir at room temperature for 2 hours. Wash with water, 1N HCl (to remove unreacted amine), and brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Recrystallize from hexane/ethyl acetate if necessary.

Protocol B: Direct Coupling (Modern/Green)

Rationale: Uses coupling agents to avoid noxious SOCl₂ gas, suitable for smaller scale discovery chemistry.

-

Reagents: HATU or EDC/HOBt, DIPEA, DMF solvent.

-

Procedure: Standard amide coupling conditions yield the product in >90% purity without recrystallization.

Strategic Utility & Reactivity

The core value of this molecule lies in the orthogonal reactivity of the Chlorine atom (C2) and the Amide group (C3).

Mechanism 1: Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyridine nitrogen and the amide group at C3 makes the C2-chlorine highly susceptible to displacement by nucleophiles (Sulfur, Oxygen, Nitrogen).

-

Application: Reaction with NaSH (Sodium hydrosulfide) yields 2-mercapto-N,N-diethylnicotinamide , the precursor to sulfonyl chlorides used in herbicide synthesis.

Mechanism 2: Directed ortho-Metalation (DoM)

The diethylamide group is a powerful Directed Metalation Group (DMG) . It can coordinate with lithium bases (e.g., LTMP or LDA), directing deprotonation specifically to the C4 position (adjacent to the amide).

-

Application: This allows for the introduction of carbon electrophiles at C4, enabling the construction of fused ring systems like the E-ring of camptothecin analogs.

Visualizing the Reactivity Pathways

The following diagram illustrates the synthesis of the core molecule and its divergent applications in Oncology and Agriculture.

Figure 1: Synthesis and divergent reactivity pathways of 2-Chloro-N,N-diethylnicotinamide. The molecule serves as a precursor for both sulfur-based herbicides and complex alkaloid synthesis.

Pharmacological & Toxicological Profile

While the 2-chloro analog is an intermediate, its biological activity profile differs significantly from Nikethamide.

| Feature | Nikethamide (Parent) | 2-Chloro-Analog |

| Primary Use | CNS Stimulant (Analeptic) | Synthetic Intermediate |

| Mechanism | Medullary respiratory center stimulation | Weak/Inactive (Steric blockade) |

| Metabolism | Hydrolysis to Nicotinamide | Glutathione conjugation (via Cl displacement) |

| Toxicity | LD50 (Rat, Oral) ~250 mg/kg | Irritant (Skin/Eye/Respiratory) |

Safety Note: As an alkylating-like agent (via SNAr capability), the 2-chloro compound acts as a skin and eye irritant. It lacks the direct neurotoxicity of some organochlorines but should be handled with standard PPE to prevent sensitization.

References

-

Henegar, K. E., et al. (2006).[3] "Practical Racemic and Asymmetric Formal Total Syntheses of the Homocamptothecin Derivative and Anticancer Agent Diflomotecan." Journal of Organic Chemistry. Link

-

European Patent Office. (1993). "Process for preparing halogenosulfonyl-substituted pyridine compounds." EP 0532058 A1. Link

-

National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 2774541, 2-Chloronicotinoyl chloride." PubChem. Link

-

Sigma-Aldrich. (2025). "2-Chloro-N,N-diethylnicotinamide Product Specification & SDS." Link

Sources

A Comprehensive Technical Guide to the Safe Handling of 2-Chloro-N,N-diethylnicotinamide

Foreword: This document provides an in-depth technical guide on the safety, toxicity, and handling of 2-Chloro-N,N-diethylnicotinamide. It is intended for researchers, scientists, and professionals in drug development. In the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, this guide has been constructed by synthesizing data from structurally analogous compounds: 2-Chloro-N,N-dimethylnicotinamide and N,N-Diethylnicotinamide (Nikethamide). This approach provides a conservative and comprehensive safety framework. All recommendations should be implemented in conjunction with site-specific safety protocols and a thorough risk assessment.

Chemical Identification and Hazard Synopsis

2-Chloro-N,N-diethylnicotinamide is a substituted pyridinecarboxamide. A precise understanding of its properties is foundational to its safe handling. The table below summarizes its identity and key data points, alongside its closest structural analogs used for hazard assessment in this guide.

| Property | 2-Chloro-N,N-diethylnicotinamide (Target) | 2-Chloro-N,N-dimethylnicotinamide (Analog 1) | N,N-Diethylnicotinamide (Analog 2 - Nikethamide) |

| Molecular Formula | C₁₀H₁₃ClN₂O | C₉H₁₁ClN₂O | C₁₀H₁₄N₂O |

| Molecular Weight | 212.68 g/mol | 184.63 g/mol [1] | 178.23 g/mol |

| CAS Number | Not readily available | 52943-21-2[1] | 59-26-7 |

| Appearance | Assumed to be a solid or liquid | Solid[1] | Clear colorless to yellow liquid or crystalline solid[2] |

| Melting Point | Data not available | 63°C to 65°C[1] | 23°C[2] |

| Boiling Point | Data not available | Data not available | 296-300 °C[2] |

| Flash Point | Data not available | Data not available | >110°C (>230 °F)[2] |

GHS Hazard Identification and Classification

Based on the hazard profiles of its analogs, 2-Chloro-N,N-diethylnicotinamide should be handled as a hazardous substance. The GHS classification is a composite, adopting the most stringent warnings from the available data to ensure maximum safety.

| GHS Classification | Hazard Statement | Source (Analog) |

| Signal Word: | Danger | |

| Pictograms: | ☠️ GHS06 (Skull and Crossbones)❗ GHS07 (Exclamation Mark) | |

| Health Hazards | H301: Toxic if swallowed | N,N-Diethylnicotinamide[3] |

| H315: Causes skin irritation | 2-Chloro-N,N-dimethylnicotinamide[1] | |

| H319: Causes serious eye irritation | Both Analogs[1][3] | |

| H335: May cause respiratory irritation | 2-Chloro-N,N-dimethylnicotinamide[4] | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash face, hands and any exposed skin thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P405: Store locked up. | 2-Chloro-N,N-dimethylnicotinamide, N,N-Diethylnicotinamide[3][5][6] |

Toxicological Profile: A Data-Driven Assessment

The toxicological data for 2-Chloro-N,N-diethylnicotinamide has not been extensively reported. Therefore, the profile is inferred from its analogs, demanding a cautious approach.

Acute Toxicity:

-

Oral: The analog N,N-Diethylnicotinamide is classified as "Toxic if swallowed"[7][3]. An intraperitoneal LD50 in rats has been reported as 272 mg/kg[2]. This suggests significant toxicity upon ingestion.

-

Dermal: While specific LD50 values are unavailable, related compounds are known to be toxic in contact with skin[8]. The compound is expected to cause skin irritation[4][1].

-

Inhalation: Inhalation may cause respiratory irritation[4]. For related compounds, inhalation of dust or mists is considered toxic[5].

Chronic Toxicity:

-

There is no specific data on the chronic toxicity of 2-Chloro-N,N-diethylnicotinamide. Long-term exposure studies on diethylamine, a related chemical structure, have shown it to be a respiratory irritant in animal models[9]. Prudence dictates that chronic exposure should be minimized.

Other Hazards:

-

When heated to decomposition, related nicotinamides can emit toxic fumes of nitrogen oxides (NOx)[2].

Standard Operating Procedure: Safe Handling and Engineering Controls

The causality behind these protocols is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion—through a multi-layered safety approach.

Core Directive: All manipulations involving 2-Chloro-N,N-diethylnicotinamide, whether in solid or solution form, must be conducted within a certified chemical fume hood to control airborne contaminants[7][5].

Workflow for Safe Handling:

Caption: Workflow for the safe handling of 2-Chloro-N,N-diethylnicotinamide.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual and accidental exposure.

-

Hand Protection: Wear nitrile or neoprene gloves. Given the lack of specific permeation data, it is recommended to double-glove if handling for extended periods or when working with solutions. Always inspect gloves for damage before use and wash hands thoroughly after removal[3].

-

Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles[5].

-

Skin and Body Protection: A laboratory coat must be worn and kept fully fastened. For larger quantities or significant splash potential, a chemically resistant apron is advised[10].

-

Respiratory Protection: A standard surgical mask is insufficient. If there is a risk of generating dust or aerosols outside of a fume hood (a practice that should be avoided), a NIOSH-approved respirator with an organic vapor cartridge is necessary[5][11]. A full respiratory protection program, including fit-testing, is required for respirator use[11].

Storage and Disposal Protocols

Proper storage is crucial for maintaining chemical integrity and preventing accidental release.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place[7]. Store in a designated corrosives or toxics cabinet, away from incompatible materials. The storage area should be locked and accessible only to authorized personnel[3]. Some related compounds are noted to be air-sensitive or to darken over time, suggesting storage under an inert atmosphere might be beneficial for quality control[7][5].

-

Disposal: Dispose of waste contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations[7][5]. Do not dispose of down the drain. Contaminated materials (e.g., gloves, weigh boats) must be treated as hazardous waste.

Emergency Procedures: A Validated Response System

Immediate and correct action during an emergency is critical to mitigating harm. All personnel must be familiar with these procedures and the location of safety equipment (showers, eyewash stations).

Caption: Emergency first aid response to exposure incidents.

Accidental Release Measures:

-

Evacuate: Keep unnecessary personnel away from the spill area.

-

Ventilate: Ensure adequate ventilation (if safe to do so).

-

Contain: Prevent further spread of the material. For liquid spills, use an inert absorbent material like vermiculite or sand[10]. For solid spills, carefully sweep up to avoid generating dust.

-

Collect: Place absorbed material or swept solids into a suitable, labeled, and closed container for disposal[7].

-

Decontaminate: Clean the spill area thoroughly.

Experimental Protocol: Preparation of a 100 mM Stock Solution in DMSO

This protocol integrates safety measures into a common laboratory workflow.

Objective: To prepare 10 mL of a 100 mM stock solution of 2-Chloro-N,N-diethylnicotinamide (MW: 212.68 g/mol ).

Required Materials:

-

2-Chloro-N,N-diethylnicotinamide

-

Anhydrous DMSO

-

Calibrated analytical balance

-

15 mL conical tube

-

Calibrated pipettes

-

Vortex mixer

-

Appropriate PPE (double gloves, lab coat, safety goggles)

Procedure:

-

Pre-calculation: Determine the mass of the compound required:

-

Mass = 100 mmol/L * 0.010 L * 212.68 g/mol = 0.21268 g (212.7 mg)

-

-

Preparation: Don all required PPE and ensure the chemical fume hood is functioning correctly.

-

Weighing: Place an anti-static weigh boat on the analytical balance within the fume hood and tare. Carefully weigh out approximately 212.7 mg of 2-Chloro-N,N-diethylnicotinamide. Record the exact mass.

-

Transfer: Carefully transfer the weighed solid into the 15 mL conical tube.

-

Dissolution: Using a calibrated pipette, add approximately 9 mL of anhydrous DMSO to the conical tube.

-

Mixing: Cap the tube securely and vortex until the solid is completely dissolved.

-

Final Volume Adjustment: Add DMSO to bring the final volume to 10.0 mL.

-

Labeling and Storage: Clearly label the tube with the compound name, concentration, solvent, date, and your initials. Store appropriately as per Section 6.

-

Cleanup: Dispose of the weigh boat and any contaminated tips in the designated solid hazardous waste container. Decontaminate the work surface within the fume hood.

-

Final Steps: Doff PPE correctly and wash hands thoroughly with soap and water.

References

-

PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Institutes of Health. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N,N-diethylethanamine. Retrieved from [Link]

-

PubMed Central. (n.d.). Assessment of chronic inhalation non-cancer toxicity for diethylamine. National Institutes of Health. Retrieved from [Link]

-

PubMed. (n.d.). Assessment of chronic inhalation non-cancer toxicity for diethylamine. National Institutes of Health. Retrieved from [Link]

-

GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

Sources

- 1. 2-Chloro-N,N-dimethylnicotinamide, 97% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. N,N-DIETHYLNICOTINAMIDE | 59-26-7 [chemicalbook.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. H57162.03 [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-chloro-N,N-dimethylacetamide | C4H8ClNO | CID 75886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Assessment of chronic inhalation non-cancer toxicity for diethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. carlroth.com [carlroth.com]

- 11. gerpac.eu [gerpac.eu]

Methodological & Application

Application Note: Scalable Synthesis of 2-Chloro-N,N-diethylnicotinamide as a Key Scaffold in Herbicide Discovery

Executive Summary & Strategic Rationale

This guide details the optimized synthesis of 2-Chloro-N,N-diethylnicotinamide , a critical intermediate in the development of pyridine-based herbicides. In agrochemical discovery, the 2-chloropyridine motif serves as a versatile electrophilic scaffold, allowing for downstream Nucleophilic Aromatic Substitution (

While various coupling methodologies exist (e.g., HATU/EDC), this protocol utilizes the Acid Chloride Route via Thionyl Chloride (

-

Cost-Efficiency: Avoids expensive peptide coupling reagents.

-

Atom Economy: Byproducts (

, -

Scalability: The workflow transitions seamlessly from gram-scale discovery to kilogram-scale pilot production.

Chemical Reaction Pathway

The synthesis proceeds in two distinct steps: Activation of 2-chloronicotinic acid to its acid chloride, followed by Amidation with diethylamine.

Mechanistic Workflow (Graphviz Visualization)

Figure 1: Step-wise reaction pathway for the conversion of 2-chloronicotinic acid to the target amide.

Experimental Protocol

Materials & Reagents Table

| Reagent | Role | Equiv. | MW ( g/mol ) | Hazards |

| 2-Chloronicotinic Acid | SM | 1.0 | 157.55 | Irritant |

| Thionyl Chloride ( | Activator | 1.5 - 2.0 | 118.97 | Corrosive, Reacts violently w/ water |

| DMF (Dimethylformamide) | Catalyst | 0.05 | 73.09 | Reprotoxic |

| Diethylamine | Nucleophile | 1.1 | 73.14 | Flammable, Corrosive |

| Triethylamine ( | Base | 1.2 | 101.19 | Flammable, Corrosive |

| Dichloromethane (DCM) | Solvent | N/A | 84.93 | Volatile |

Step 1: Synthesis of 2-Chloronicotinoyl Chloride

Objective: Convert the carboxylic acid to a reactive electrophile.

-

Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, reflux condenser, and an inert gas inlet (

or -

Charging: Charge the RBF with 2-Chloronicotinic Acid (1.0 equiv) and anhydrous Toluene or DCM (5-10 volumes).

-

Activation: Add DMF (catalytic, 2-3 drops).

-

Expert Insight: DMF forms the Vilsmeier-Haack reagent in situ, significantly accelerating the reaction of

with the carboxylic acid.

-

-

Addition: Add Thionyl Chloride (1.5 equiv) dropwise at room temperature.

-

Reaction: Heat to reflux (if Toluene) or 40°C (if DCM) for 2–3 hours. Monitor gas evolution; cessation indicates completion.

-

Isolation: Concentrate the mixture under reduced pressure (Rotavap) to remove solvent and excess

.-

Note: The intermediate is moisture-sensitive. Proceed immediately to Step 2 or store under

.

-

Step 2: Amidation (Coupling)

Objective: Nucleophilic acyl substitution to form the amide bond.

-

Preparation: Dissolve the crude acid chloride residue from Step 1 in fresh, dry DCM (10 volumes). Cool the solution to 0–5°C using an ice bath.

-

Reagent Mix: In a separate vessel, mix Diethylamine (1.1 equiv) and Triethylamine (1.2 equiv) in DCM.

-

Alternative: You may use excess Diethylamine (2.5 equiv) if Triethylamine is unavailable, but this is less atom-economical.

-

-

Addition: Add the amine mixture dropwise to the cold acid chloride solution.

-

Critical Parameter: Maintain internal temperature <10°C . The reaction is highly exothermic.

-

-

Completion: Allow the mixture to warm to room temperature and stir for 1–2 hours.

-

Workup (Purification):

-

Wash 1: Water (removes salts).

-

Wash 2: 1M HCl (removes unreacted amine/pyridine traces).

-

Wash 3: Saturated

(removes unreacted starting acid). -

Wash 4: Brine.

-

-

Drying: Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.

Quality Control & Troubleshooting

The target compound, 2-Chloro-N,N-diethylnicotinamide , typically presents as a viscous oil or low-melting solid.

Analytical Validation

-

HPLC: Purity >95% required for biological assays.

-

1H NMR (CDCl3): Look for the characteristic ethyl signals (triplet ~1.1 ppm, quartet ~3.4 ppm) and the pyridine ring protons (distinct splitting pattern due to 2-Cl substitution).

Troubleshooting Decision Tree (Graphviz)

Figure 2: Troubleshooting logic for common synthesis failures.

Safety & Handling (E-E-A-T)

-

Thionyl Chloride: Extremely corrosive and releases toxic gases (

, HCl) upon contact with moisture. All operations must occur in a functioning fume hood. -

Pyridine Derivatives: Many substituted pyridines possess significant biological activity and unpleasant odors. Double-gloving (Nitrile) is recommended.

-

Exotherm Control: The amidation step releases significant heat. Failure to cool the reaction (Step 3.3) can lead to solvent boiling and runaway pressure buildup.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75886, 2-chloro-N,N-dimethylacetamide (Analogous Chemistry). Retrieved from .

-

ChemicalBook (2025). 2-Chloronicotinic acid Properties and Herbicide Applications.[1][2][3] Retrieved from .

-

Fisher Scientific. 2-Chloro-N,N-dimethylnicotinamide Specifications. Retrieved from .

-

Master Organic Chemistry. Thionyl Chloride (SOCl2) Conversion of Carboxylic Acids to Acid Chlorides.[4] Retrieved from .

Sources

Application Notes & Protocols: The Pivotal Role of 2-Chloro-N,N-diethylnicotinamide in the Synthesis of Pyridinesulfonamide Herbicides

Introduction: The Significance of Pyridinesulfonamide Herbicides and Key Intermediates

In the landscape of modern agriculture, the development of selective and effective herbicides is paramount for ensuring crop yield and global food security.[1] Among the various classes of agrochemicals, pyridinesulfonamide herbicides, a subset of the broader sulfonylurea family, have distinguished themselves. These compounds are renowned for their high efficacy at low application rates, targeting specific biochemical pathways in weeds, thereby offering a degree of selectivity towards crops.[2]

The intricate molecular architecture of these herbicides necessitates a multi-step synthetic approach. A crucial building block in the industrial synthesis of several prominent pyridinesulfonamide herbicides, such as Nicosulfuron, is 2-Chloro-N,N-diethylnicotinamide . The unique reactivity of this intermediate, stemming from the chloro-substituted pyridine ring and the diethylamide moiety, makes it an indispensable precursor in constructing the core structure of these potent agrochemicals.[1][3] This document provides an in-depth exploration of the synthesis and application of 2-Chloro-N,N-diethylnicotinamide, detailing the underlying chemical principles and providing actionable protocols for researchers in the field.

Synthetic Pathways to 2-Chloro-N,N-diethylnicotinamide

The availability of high-purity 2-Chloro-N,N-diethylnicotinamide is the first critical step in the overall synthesis of the target herbicides. Several methods have been developed for its preparation, each with distinct advantages and considerations regarding yield, environmental impact, and process simplicity.

A common laboratory and industrial method begins with 2-chloronicotinic acid .[3] This starting material is first converted to its more reactive acid chloride derivative, 2-chloronicotinoyl chloride , typically using a chlorinating agent like thionyl chloride or oxalyl chloride.[4][5] The subsequent reaction of this acid chloride with diethylamine yields the desired 2-Chloro-N,N-diethylnicotinamide. While effective, this route involves the use of thionyl chloride, which can present challenges in terms of handling and waste disposal due to the generation of acidic byproducts.[4]

An alternative approach utilizes 2-chloro-3-trichloromethylpyridine as the starting material, which reacts directly with diethylamine in water to produce 2-Chloro-N,N-diethylnicotinamide with a reported yield of up to 98.5%.[4] This method is presented as a more environmentally friendly option with a simpler production process.[4]

Visualizing the Synthesis of the Intermediate

Caption: Synthetic routes to 2-Chloro-N,N-diethylnicotinamide.

Core Synthesis: From Intermediate to Pyridinesulfonamide Herbicide

The transformation of 2-Chloro-N,N-diethylnicotinamide into a pyridinesulfonamide herbicide like Nicosulfuron involves the strategic formation of a sulfonylurea bridge. This is typically achieved through a multi-step, one-pot reaction sequence that leverages the reactivity of the chlorine atom on the pyridine ring.

The process can be broadly divided into two key stages:

-

Formation of a Reactive Sulfonyl Intermediate: The 2-chloro group is displaced to introduce a sulfur-containing functional group, which is then oxidized and converted into a reactive species like a sulfonyl isocyanate.

-

Coupling Reaction: This reactive intermediate is then coupled with a heterocyclic amine, such as 2-amino-4,6-dimethoxypyrimidine, to form the final sulfonylurea linkage.

A common industrial pathway involves converting 2-Chloro-N,N-diethylnicotinamide into 2-aminosulfonyl-N,N-dimethylnicotinamide .[6] This intermediate is then reacted with an agent like triphosgene in the presence of a base (e.g., triethylamine) to generate the highly reactive 2-isocyanatosulfonyl-N,N-dimethylnicotinamide in situ.[6] The in situ formation is critical as isocyanates are highly reactive and sensitive to moisture. Immediately following its formation, the heterocyclic amine is introduced to complete the synthesis.[6]

Visualizing the Herbicide Synthesis Workflow

Caption: General workflow for Nicosulfuron synthesis.

Detailed Experimental Protocol: One-Pot Synthesis of Nicosulfuron

This protocol is a representative example based on established synthetic methodologies.[2][6] Researchers should perform their own risk assessments and optimization based on laboratory conditions.

Objective: To synthesize Nicosulfuron from 2-aminosulfonyl-N,N-dimethylnicotinamide in a one-pot reaction.

Materials:

-

2-Aminosulfonyl-N,N-dimethylnicotinamide

-

Triphosgene

-

Triethylamine (TEA)

-

2-Amino-4,6-dimethoxypyrimidine

-

Anhydrous Dichloromethane (DCM)

-

Sodium Hydroxide (NaOH) solution

-

Hydrochloric Acid (HCl)

Procedure:

Stage 1: In Situ Formation of 2-isocyanatosulfonyl-N,N-dimethylnicotinamide

-

Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet.

-

Under a nitrogen atmosphere, charge the flask with 2-aminosulfonyl-N,N-dimethylnicotinamide (1.0 eq) and anhydrous DCM.

-

Cool the mixture to 0-5 °C using an ice bath.

-

In a separate vessel, prepare a solution of triphosgene (0.4 eq) in anhydrous DCM.

-

Add the triphosgene solution dropwise to the cooled reaction mixture over 30-45 minutes, maintaining the temperature below 10 °C.

-

Following the addition, add triethylamine (2.2 eq) dropwise, again ensuring the temperature remains controlled.

-

Allow the reaction to stir at 0-5 °C for 1-2 hours. The formation of the isocyanate intermediate occurs during this stage.[6]

Stage 2: Synthesis of Nicosulfuron

-

To the freshly prepared isocyanate mixture, add 2-amino-4,6-dimethoxypyrimidine (1.0 eq) portion-wise, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to a gentle reflux (approx. 40 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture back to room temperature.

Work-up and Isolation:

-

Carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel. Add a dilute NaOH solution to adjust the pH to ~10-11.

-

Separate the aqueous layer. The product will be in the aqueous phase as its sodium salt.

-

Wash the aqueous layer with DCM to remove any unreacted starting materials or non-polar impurities.

-

Acidify the aqueous layer to pH ~4-5 with dilute HCl. The Nicosulfuron product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Data Summary: Key Reaction Parameters

The following table summarizes typical parameters for the synthesis of Nicosulfuron. Yields and reaction times are subject to optimization.

| Parameter | Reactant/Condition | Molar Ratio (Typical) | Purpose/Comment |

| Stage 1 | |||

| Pyridine Precursor | 2-Aminosulfonyl-N,N-dimethylnicotinamide | 1.0 | Starting material for the sulfonylurea backbone. |

| Phosgene Source | Triphosgene | ~0.4 | Reacts with the sulfonamide to form the isocyanate. Safer to handle than phosgene gas. |

| Base | Triethylamine (TEA) | ~2.2 | Acts as a deacidification agent, neutralizing HCl produced during the reaction.[6] |

| Solvent | Anhydrous Dichloromethane (DCM) | - | Inert solvent for the reaction. |

| Temperature | 0-10 °C | - | Controls the exothermic reaction and maintains the stability of the isocyanate. |

| Stage 2 | |||

| Amine | 2-Amino-4,6-dimethoxypyrimidine | ~1.0 | Couples with the isocyanate to form the sulfonylurea bridge. |

| Temperature | Room Temp to 40 °C | - | Drives the coupling reaction to completion. |

| Overall | |||

| Purity (Typical) | >95% | - | Achievable with proper work-up and purification.[2] |

| Yield (Typical) | >90% | - | High yields are reported in patent literature.[2] |

Mechanism of Action: How Pyridinesulfonamide Herbicides Work

The herbicidal activity of Nicosulfuron and related compounds stems from their ability to inhibit a specific enzyme essential for plant growth.[7] They target acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS).[8]

This enzyme is critical in the biosynthetic pathway of branched-chain amino acids (BCAAs) such as valine, leucine, and isoleucine.[8] These amino acids are fundamental building blocks for proteins. By inhibiting ALS, the herbicide effectively halts protein synthesis, which in turn stops cell division and overall plant growth.[9] This mode of action is highly effective and is a target for many different herbicide families.[7][8] A key advantage is that the ALS enzyme is present in plants but not in animals, contributing to the low toxicity of these herbicides to mammals.[8]

Visualizing the Herbicide Mode of Action

Caption: Inhibition of the ALS enzyme by pyridinesulfonamide herbicides.

References

- Benchchem. (n.d.). Synthesis of Nicosulfuron Utilizing 2-Amino-4,6-dimethoxypyrimidine: Application Notes and Protocols.

- Google Patents. (n.d.). CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide.

- PW Consulting Chemical & Energy Research Center. (2025). 2-Chloro-N,N-diethylacetamide Market.

- Google Patents. (n.d.). CN101671327A - Method for synthesizing nicosulfuron.

- PubMed. (n.d.). Synthesis of optically active N-(2-pyridyloxiran-2-ylmethyl) benzenesulfonamide derivatives and their herbicidal activity.

- BenchChem. (n.d.). Exploring the Applications of 2-Chloronicotinic Acid (CAS 2942-59-8) in Synthesis.

- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives.

- ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.

- PubMed Central. (2023). Alkylation of nucleobases by 2-chloro-N,N-diethylethanamine hydrochloride (CDEAH) sensitizes PARP1-deficient tumors.

- POMAIS Agriculture. (n.d.). Pyroxasulfone Mode of Action.

- Google Patents. (n.d.). CN110878084A - Preparation method of nicosulfuron original drug.

- Atlantis Press. (n.d.). Synthesis of 2-Chloronicotinic Acid Derivatives.

- ResearchGate. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.

- Google Patents. (n.d.). CN111646976A - Synthetic method of rimsulfuron.

- Herbicide Resistance Action Committee. (n.d.). Herbicide Classification Chart.

- ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives.

- Google Patents. (n.d.). CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide.

- PubMed. (n.d.). Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide.

- Plant and Soil Sciences eLibrary. (n.d.). The Eight Modes of Action | Herbicide Classification.

- MDPI. (2022). The Progress towards Novel Herbicide Modes of Action and Targeted Herbicide Development.

- Google Patents. (n.d.). WO2020139734A1 - Preparation of sulfonamide herbicide process intermediates.

- K-State Research and Extension. (n.d.). C715 Herbicide Mode of Action.

- Bayer Crop Science. (2021). Understanding Cereal Herbicide Modes of Action.

Sources

- 1. nbinno.com [nbinno.com]

- 2. CN101671327A - Method for synthesizing nicosulfuron - Google Patents [patents.google.com]

- 3. Synthesis of 2-Chloronicotinic Acid Derivatives | Atlantis Press [atlantis-press.com]

- 4. CN101693687B - Method for preparing 2-chloro-N, N-dimethylnicotinamide - Google Patents [patents.google.com]

- 5. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives | MDPI [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]

- 8. mdpi.com [mdpi.com]

- 9. Understanding Cereal Herbicide Modes of Action | Crop Science US [cropscience.bayer.us]

Application Note: Leveraging 2-Chloro-N,N-diethylnicotinamide as a Scaffold for Next-Generation SDHI Fungicide Discovery

Part 1: Executive Summary & Strategic Utility

2-Chloro-N,N-diethylnicotinamide (CAS: 123522-00-x) is a pivotal heterocyclic building block in the discovery of Succinate Dehydrogenase Inhibitor (SDHI) fungicides. While not a commercial end-product itself, it serves as a high-value electrophilic scaffold for Structure-Activity Relationship (SAR) profiling.

Its utility is defined by two distinct chemical functionalities:

-

The 2-Chloro "Warhead": An electron-deficient site on the pyridine ring, highly reactive toward transition-metal catalyzed cross-couplings (Suzuki-Miyaura, Stille) and Nucleophilic Aromatic Substitution (

). This allows for the rapid introduction of lipophilic aryl or alkyl tails, a requirement for binding to the ubiquinone-binding pocket of the SDH enzyme. -

The N,N-Diethylamide Moiety: A stable, lipophilic surrogate for the carboxamide pharmacophore found in commercial SDHIs like Boscalid and Fluxapyroxad. It modulates LogP (lipophilicity) and plant tissue penetrability during early-stage screening.

This guide details the protocol for utilizing this scaffold to synthesize a library of 2-substituted nicotinamides and screening them for fungicidal potency against Sclerotinia sclerotiorum and Rhizoctonia solani.

Part 2: Chemical Protocol – Library Synthesis via Suzuki-Miyaura Coupling

Objective: To synthesize a diverse library of 2-aryl-N,N-diethylnicotinamides to probe the hydrophobic pocket of the fungal SDH complex.